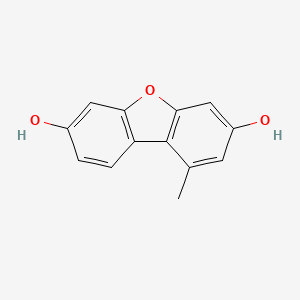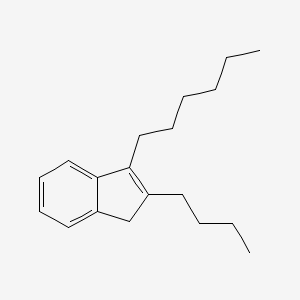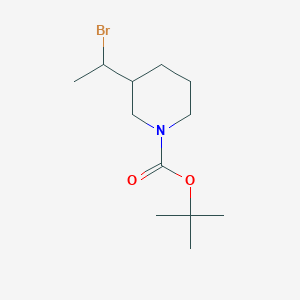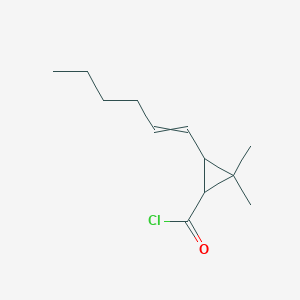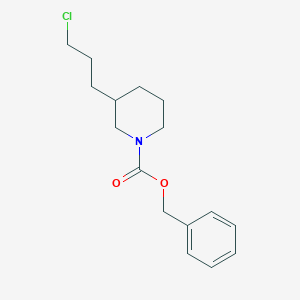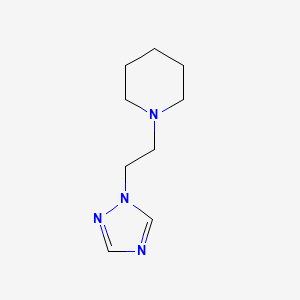
1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- is a heterocyclic compound that features a triazole ring substituted with a piperidinoethyl group This compound is part of the broader class of 1,2,4-triazoles, which are known for their diverse biological and chemical properties
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- typically involves the reaction of 1H-1,2,4-triazole with 2-chloroethylpiperidine under basic conditions. This reaction proceeds through nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the electrophilic carbon of the 2-chloroethylpiperidine, resulting in the formation of the desired product.
Industrial production methods often utilize microwave irradiation to accelerate the reaction and improve yields. This method is advantageous due to its efficiency and reduced reaction times compared to conventional heating methods .
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the reduction of the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, leading to the inhibition of their activity. This interaction can disrupt various biological pathways, resulting in the compound’s antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- can be compared with other similar compounds such as:
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Itraconazole: Another antifungal agent with a triazole ring, but with different substituents.
Voriconazole: A triazole derivative used in the treatment of fungal infections.
The uniqueness of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- lies in its specific piperidinoethyl substitution, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Eigenschaften
CAS-Nummer |
51444-29-2 |
|---|---|
Molekularformel |
C9H16N4 |
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
1-[2-(1,2,4-triazol-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C9H16N4/c1-2-4-12(5-3-1)6-7-13-9-10-8-11-13/h8-9H,1-7H2 |
InChI-Schlüssel |
ADTVDDSTSYXXPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCN2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


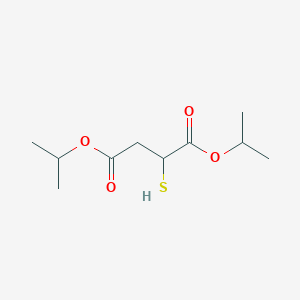
![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone](/img/structure/B13956632.png)
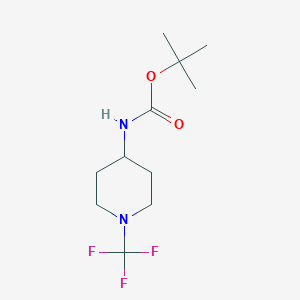

![4-[(2-chlorophenyl)Methylene]piperidine](/img/structure/B13956658.png)
